molecular formula C8H9ClN2O3 B8749606 5-chloro-6-(2-hydroxyethylamino)pyridine-3-carboxylic acid

5-chloro-6-(2-hydroxyethylamino)pyridine-3-carboxylic acid

Katalognummer: B8749606
Molekulargewicht: 216.62 g/mol
InChI-Schlüssel: VJOBRONVTFDLGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-6-(2-hydroxyethylamino)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro group at the 5th position and a hydroxy-ethylamino group at the 6th position on the nicotinic acid ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-(2-hydroxyethylamino)pyridine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 5-chloronicotinic acid.

    Amidation: The 5-chloronicotinic acid is reacted with ethylene diamine under controlled conditions to introduce the hydroxy-ethylamino group at the 6th position.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be used to carry out the reactions.

    Automated Purification Systems: Advanced purification systems such as automated chromatography or crystallization units may be employed to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-6-(2-hydroxyethylamino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy-ethylamino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include:

    Oxo Derivatives: Formed from the oxidation of the hydroxy-ethylamino group.

    Dechlorinated Compounds: Resulting from the reduction of the chloro group.

    Substituted Derivatives: Formed by replacing the chloro group with other nucleophiles.

Wissenschaftliche Forschungsanwendungen

5-chloro-6-(2-hydroxyethylamino)pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-chloro-6-(2-hydroxyethylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy-ethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The chloro group may also participate in interactions with enzymes or receptors, modulating their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloro-6-amino-nicotinic acid: Lacks the hydroxy-ethyl group but has similar structural features.

    6-(2-Hydroxy-ethylamino)-nicotinic acid: Lacks the chloro group but retains the hydroxy-ethylamino group.

    5-Chloro-nicotinic acid: Lacks the hydroxy-ethylamino group but has the chloro group at the 5th position.

Uniqueness

5-chloro-6-(2-hydroxyethylamino)pyridine-3-carboxylic acid is unique due to the presence of both the chloro and hydroxy-ethylamino groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H9ClN2O3

Molekulargewicht

216.62 g/mol

IUPAC-Name

5-chloro-6-(2-hydroxyethylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H9ClN2O3/c9-6-3-5(8(13)14)4-11-7(6)10-1-2-12/h3-4,12H,1-2H2,(H,10,11)(H,13,14)

InChI-Schlüssel

VJOBRONVTFDLGH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1Cl)NCCO)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.